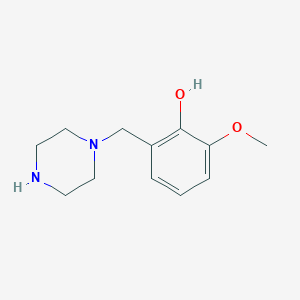

2-Methoxy-6-(piperazin-1-ylmethyl)phenol

Description

Significance of Phenolic and Piperazine (B1678402) Scaffolds in Chemical Research

Phenolic compounds are a major class of phytochemicals characterized by an aromatic ring bearing one or more hydroxyl groups. nih.gov Their presence in a wide array of natural products has long signaled their biological importance. In medicinal chemistry, the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to molecular recognition at biological targets. nih.gov Furthermore, phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.gov Their diverse biological activities also include anti-inflammatory, antibacterial, and anticancer effects, making them a recurring motif in drug design. nih.gov

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another privileged scaffold in drug discovery. wikipedia.org Its unique physicochemical properties, such as high aqueous solubility and the ability to modulate the pharmacokinetic profile of a molecule, make it a desirable component in drug design. researchgate.net The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships and optimize biological activity. researchgate.net Piperazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and antipsychotic properties. researchgate.netontosight.ai

Overview of Structural Classes Related to 2-Methoxy-6-(piperazin-1-ylmethyl)phenol

This compound belongs to the class of compounds known as Mannich bases. taylorandfrancis.comthermofisher.com Mannich bases are β-amino-carbonyl compounds that are synthesized through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the case of this compound, the acidic proton is on the aromatic ring of 2-methoxyphenol (guaiacol), which reacts with formaldehyde (B43269) and piperazine. scitepress.org

Phenolic Mannich bases, in particular, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. nih.gov The combination of a phenol (B47542), an amine, and a linker methylene (B1212753) group provides a versatile scaffold for interacting with various biological targets. researchgate.net

Other related structural classes include:

Schiff Bases: These compounds contain a carbon-nitrogen double bond (imine) and are often synthesized from the condensation of a primary amine with an aldehyde or ketone. mdpi.com Derivatives of 2-methoxyphenol (o-vanillin) have been used to synthesize Schiff bases with potential biological activities. mdpi.comnih.gov

Phenol-Piperazine Conjugates: This is a broader class of molecules where a phenolic moiety is linked to a piperazine ring through various types of linkers, not just the methylene bridge found in Mannich bases.

Historical Context of Research on Analogous Compounds

The foundational reaction for the synthesis of this compound and its analogs is the Mannich reaction, named after the German chemist Carl Mannich. wikipedia.org While the reaction was first described in the early 20th century, its application in medicinal chemistry has been extensive and continues to be an area of active research. taylorandfrancis.comthermofisher.com

The use of the Mannich reaction for the synthesis of antimalarial drugs has a long history, with amodiaquine (B18356) being one of the first Mannich bases used for this purpose. nih.gov Research into phenolic Mannich bases has revealed their potential as cytotoxic agents against various cancer cell lines. nih.gov For instance, Mannich bases of chalcones and indoles incorporating piperazine moieties have shown promising anticancer activity. nih.gov

In recent years, there has been a focus on the synthesis of new phenolic Mannich bases with piperazine and the evaluation of their biological activities, including antimicrobial and enzyme inhibitory effects. researchgate.net For example, phenolic Mannich bases of vanillin-derived chalcones with substituted piperazines have been investigated for their cytotoxic and carbonic anhydrase inhibitory activities. nih.gov

Detailed Research Findings on Derivatives and Analogous Compounds

While specific research focusing solely on this compound is limited in publicly available literature, extensive research has been conducted on its derivatives and analogous compounds. These studies provide valuable insights into the potential biological activities of this chemical scaffold. The primary method for synthesizing these compounds is the Mannich reaction, which involves the condensation of a phenolic compound, formaldehyde, and a piperazine derivative. researchgate.netscitepress.org

Antimicrobial Activity of Analogous Compounds

Derivatives of 2-methoxyphenol have been investigated for their antimicrobial properties. For instance, Schiff bases derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) have been synthesized and tested against various bacteria. mdpi.com One such compound, 2-methoxy-6-(pyrazin-2-yliminomethyl)phenol, showed moderate activity against Klebsiella pneumoniae. mdpi.com The methoxy (B1213986) group on the phenolic ring is believed to enhance the biological activities of these molecules. mdpi.com

Natural methoxyphenol compounds like eugenol (B1671780) and vanillin (B372448) have also demonstrated antimicrobial activity against foodborne pathogens and food spoilage bacteria. nih.gov

| Compound Structure | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 2-methoxy-6-(pyrazin-2-yliminomethyl)phenol | Klebsiella pneumoniae | Moderately active | mdpi.com |

| Eugenol (a methoxyphenol) | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Active | nih.gov |

| Vanillin (a methoxyphenol) | Staphylococcus aureus | Active | nih.gov |

Anticancer Activity of Analogous Compounds

Phenolic Mannich bases incorporating piperazine moieties have been a significant focus of anticancer drug research. nih.gov Studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines. nih.gov For example, new Mannich bases derived from a vanillin-derived chalcone (B49325) and various substituted piperazines were synthesized and evaluated for their cytotoxic effects. nih.gov

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Phenolic Mannich bases of chalcones with piperazine | Oral Squamous Cell Carcinoma (OSCC) | Some derivatives showed high potency and selectivity. | researchgate.net |

| Indole Mannich bases with 4-substituted piperazines | Liver (HUH7), Breast (MCF7), Colon (HCT116) | Some compounds had IC50 values in the lower micromolar range. | nih.gov |

| Vanillin-derived chalcone Mannich bases with substituted piperazines | Not specified | Compounds with N-phenylpiperazine and 1-(3-trifluoromethyl)phenyl piperazine showed the highest potency selectivity expression. | nih.gov |

Other Biological Activities

The versatile scaffold of phenolic piperazine compounds has led to the exploration of other biological activities. For instance, some derivatives have been investigated as carbonic anhydrase inhibitors. nih.gov Additionally, the antioxidant properties of phenolic compounds are well-documented, and the incorporation of a piperazine moiety can modulate this activity. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-methoxy-6-(piperazin-1-ylmethyl)phenol |

InChI |

InChI=1S/C12H18N2O2/c1-16-11-4-2-3-10(12(11)15)9-14-7-5-13-6-8-14/h2-4,13,15H,5-9H2,1H3 |

InChI Key |

NIMJOSWOYODNCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)CN2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 6 Piperazin 1 Ylmethyl Phenol and Its Derivatives

Strategies for Constructing the 2-Methoxy-6-(piperazin-1-ylmethyl)phenol Core

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. wikipedia.orgnih.gov The Petasis borono-Mannich (PBM) reaction is a prominent MCR that couples a carbonyl, an amine, and an organoboronic acid to generate substituted amines. wikipedia.orgnih.gov This reaction is particularly well-suited for constructing the this compound core.

The proposed synthesis would involve the reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), piperazine (B1678402), and a vinyl- or aryl-boronic acid. nih.govacs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a versatile tool in combinatorial chemistry and drug discovery. wikipedia.orgnih.gov The mechanism involves the initial condensation of the aldehyde and the secondary amine (piperazine) to form an iminium ion intermediate. This electrophilic species is then attacked by the nucleophilic boronic acid, which transfers its organic group to form the final product. nih.gov A key advantage is the ability to introduce diversity at the piperazine N-4 position by using pre-functionalized piperazines or at the benzylic carbon by varying the boronic acid.

A catalyst-free Petasis–borono-Mannich reaction has been reported for the synthesis of various substituted aminomethyl phenol (B47542) derivatives by reacting substituted salicylaldehydes, secondary amines, and boronic acids, achieving low to moderate yields. nih.gov

Table 1: Representative Petasis Reaction for Aminomethyl Phenol Synthesis

| Aldehyde Component | Amine Component | Boronic Acid | Product Type | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Morpholine | Phenylboronic acid | 2-((4-Morpholinophenyl)methyl)phenol | nih.gov |

| 5-Bromosalicylaldehyde | Fused Amine | Fused Boronic Acid | Fused Aminomethyl Phenol Derivative | nih.gov |

This table presents examples of the Petasis reaction applied to salicylaldehydes, which are structural analogs of the required 2-hydroxy-3-methoxybenzaldehyde.

The Mannich reaction is a fundamental C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. beilstein-journals.orgnih.gov In its modified form, it is widely used for the aminomethylation of electron-rich aromatic compounds like phenols. beilstein-journals.org The synthesis of this compound via the Mannich reaction involves a three-component condensation of 2-methoxyphenol (guaiacol), formaldehyde (B43269), and piperazine. nih.gov

The reaction is typically performed under acidic or basic conditions. The mechanism involves the formation of an electrophilic iminium ion from formaldehyde and piperazine. The electron-rich phenol then acts as the nucleophile, attacking the iminium ion, usually at the ortho position to the hydroxyl group due to its strong activating and directing effect. beilstein-journals.org In the case of 2-methoxyphenol, the substitution occurs at the C-6 position, which is activated by both the hydroxyl and methoxy (B1213986) groups and is sterically accessible. This method is straightforward and utilizes readily available starting materials. nih.gov

The formation of the Mannich base can proceed via an ortho-quinone methide (o-QM) intermediate, especially when starting with a pre-formed phenol-aldehyde adduct. beilstein-journals.org

Stepwise or linear synthesis provides a more controlled, albeit often longer, approach to the target molecule and its derivatives. This strategy is beneficial when specific regioselectivity is required or when the functional groups are incompatible with multi-component reaction conditions.

A common stepwise route involves two main steps:

Introduction of a reactive handle on the phenolic ring: This typically involves the formylation of 2-methoxyphenol to produce 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This can be achieved through various methods like the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions.

Reductive Amination: The resulting aldehyde is then reacted with piperazine (or a substituted piperazine) under reductive conditions. An iminium ion is formed in situ, which is then reduced by a hydride reagent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the final product, this compound.

An alternative stepwise pathway could involve:

Halomethylation: Introduction of a chloromethyl or bromomethyl group onto the 2-methoxyphenol ring.

Nucleophilic Substitution: Subsequent reaction with piperazine, where the secondary amine displaces the halide to form the C-N bond.

These stepwise methods offer precise control over the construction of the molecule and are readily adaptable for synthesizing derivatives by using functionalized piperazines or phenols from the outset.

Synthesis of Substituted Phenolic Moieties

Creating derivatives of the target compound often requires access to variously substituted 2-methoxyphenol (guaiacol) precursors. 2-Methoxyphenol is a naturally occurring compound that can be embedded in numerous biologically active structures. rsc.org New synthetic approaches toward aryl-substituted guaiacol (B22219) derivatives are valuable for medicinal chemistry. rsc.org

One innovative method involves the acid-mediated rearrangement of oxidopyrylium cycloadducts. rsc.orgnih.govresearchgate.net These cycloadducts, derived from maltol (B134687) and various aryl acetylenes, can be treated with specific acids to generate different isomers of aryl-substituted 2-methoxyphenols. For example, reaction with boron trichloride (B1173362) (BCl₃) yields 2-methoxy-5-arylphenol molecules, while treatment with methane (B114726) sulfonic acid leads to 2-methoxy-4-aryl-6-methylphenol derivatives. rsc.orgnih.gov This strategy provides access to phenolic precursors with substitution patterns that may be difficult to achieve through direct electrophilic aromatic substitution.

Table 2: Synthesis of Aryl-Substituted Guaiacol Derivatives via Cycloadduct Rearrangement

| Arylacetylene Substituent | Cycloadduct Yield (%) | Final 2-Methoxy-5-arylphenol Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 25 | 75 | rsc.orgnih.gov |

| 4-Methylphenyl | 33 | 68 | rsc.orgnih.gov |

| 4-Methoxyphenyl | 40 | 70 | rsc.orgnih.gov |

| 4-Chlorophenyl | 26 | 50 | rsc.orgnih.gov |

Synthesis of Piperazine Ring Systems and their Functionalization

The piperazine ring is a key component of numerous pharmaceuticals and is the third most common nitrogen heterocycle in drug discovery. mdpi.comresearchgate.net While many drugs feature piperazines substituted only at the nitrogen atoms, significant advances have been made in the C-H functionalization of the piperazine ring itself, allowing for greater structural diversity. mdpi.comresearchgate.netresearchwithnj.com

Traditional synthesis of the piperazine ring often involves the cyclization of 1,2-diamines or amino acids. nih.govresearchgate.net However, modern methods focus on building the ring with incorporated functionality. For instance, the Stannyl Amine Protocol (SnAP) developed by Bode and coworkers allows for the convergent synthesis of piperazines from aldehydes and a tin-substituted diamine reagent. encyclopedia.pub This method proceeds through a radical cyclization mechanism and enables the introduction of substituents at the carbon atoms of the piperazine ring. encyclopedia.pub

Other advanced strategies for functionalizing a pre-existing piperazine core include:

Photoredox Catalysis: This method allows for the direct C-H arylation, vinylation, and alkylation of N-Boc protected piperazines under mild conditions, using light and a photocatalyst to generate an α-amino radical that couples with various partners. mdpi.comresearchgate.netnih.gov

Direct C–H Lithiation: Using a strong base like s-BuLi in the presence of a chiral ligand like (-)-sparteine (B7772259) allows for the asymmetric deprotonation and subsequent electrophilic trapping at a carbon adjacent to the nitrogen, yielding enantiopure α-functionalized piperazines. mdpi.com

These methods provide powerful tools for creating a wide range of substituted piperazine building blocks that can then be incorporated into the target structure. mdpi.comresearchgate.net

Derivatization Strategies at the Piperazine Nitrogen and Phenolic Ring

Once the this compound core is assembled, further derivatization can be performed to modulate its properties. The primary sites for functionalization are the N-4 nitrogen of the piperazine ring and the phenolic ring.

Derivatization at the Piperazine Nitrogen: The secondary amine at the N-4 position of the piperazine moiety is a nucleophilic and basic center, making it the most common site for derivatization. researchgate.net Standard organic transformations can be employed to introduce a wide variety of substituents:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones introduces alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides yields amides, providing a way to introduce carbonyl-containing fragments.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can form a bond between the nitrogen and an aryl halide. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

These reactions are generally high-yielding and allow for the systematic exploration of the chemical space around the piperazine ring. rsc.org

Derivatization at the Phenolic Ring: The phenolic ring is activated towards electrophilic aromatic substitution by the strong ortho-, para-directing hydroxyl and methoxy groups. The C-4 position is the most likely site for further substitution due to steric hindrance at C-5 and electronic activation. Typical derivatization reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Nitration: Introduction of a nitro group using nitric acid, which can be subsequently reduced to an amine for further functionalization.

Friedel-Crafts Reactions: Acylation or alkylation can be performed, although the Lewis acidic conditions may require protection of the basic piperazine nitrogens and the phenolic hydroxyl group.

Hydroxyl Group Modification: The phenolic hydroxyl can be converted into an ether or ester to alter solubility and hydrogen bonding capacity. nih.gov

These derivatization strategies provide a comprehensive toolkit for modifying the core structure of this compound, enabling the synthesis of a large library of analogs.

Introduction of Aromatic and Heterocyclic Substituents

The introduction of aromatic and heterocyclic moieties into the this compound scaffold is typically achieved by one of two main strategies: the use of a pre-functionalized piperazine in a Mannich-type reaction or the condensation of a substituted amine with a suitable aldehyde precursor to form a Schiff base.

The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons, such as those on a phenol ring. In the context of this compound synthesis, this three-component reaction involves a phenol (like 2-methoxyphenol or a derivative), formaldehyde, and a substituted piperazine. The choice of the piperazine derivative directly determines the nature of the substituent on the final molecule. For instance, the reaction of 2-methoxyphenol with formaldehyde and N-benzylpiperazine would yield a derivative with a benzyl (B1604629) group on the piperazine nitrogen. This method allows for the incorporation of a vast array of aromatic and heterocyclic substituents by simply varying the starting piperazine.

Another prominent method involves the synthesis of Schiff bases, which are then often reduced to the final amine. This typically starts with o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which is condensed with a primary amine bearing the desired aromatic or heterocyclic substituent. For example, the reaction of o-vanillin with 2-aminopyrazine (B29847) results in the formation of a Schiff base with a pyrazinyl group. mdpi.com Similarly, reaction with p-toluidine (B81030) would introduce a p-tolyl group. These Schiff bases can be the final target compounds or can be subsequently reduced to the corresponding aminomethylphenol derivatives.

Table 1: Examples of Aromatic and Heterocyclic Substituted Derivatives

| Starting Phenol/Aldehyde | Amine Component | Synthetic Method | Resulting Derivative Class |

| 2-Methoxyphenol | N-Aryl/Heteroaryl-piperazine | Mannich Reaction | 2-Methoxy-6-((4-substituted-piperazin-1-yl)methyl)phenol |

| o-Vanillin | Arylamine/Heteroarylamine | Schiff Base Formation | (E)-2-Methoxy-6-(((substituted-aryl/heteroaryl)imino)methyl)phenol |

| Eugenol (B1671780) | Dimethylamine | Mannich Reaction | 4-allyl-6-(dimethylaminomethyl)-2-methoxyphenol scitepress.org |

Formation of Schiff Base Analogues and Imine Linkages

The formation of Schiff base analogues of this compound is a widely employed synthetic strategy. These compounds, characterized by an imine (-C=N-) linkage, are typically synthesized through the condensation reaction between an aldehyde and a primary amine. In this context, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a common starting material. nih.gov

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. This reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and can be catalyzed by acids or bases. The versatility of this method lies in the wide variety of primary amines that can be used, allowing for the synthesis of a large library of Schiff base derivatives. For instance, reacting o-vanillin with 1-amino-4-methylpiperazine (B1216902) leads to the formation of 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol.

The imine bond in these Schiff bases can be subsequently reduced to an amine linkage to produce derivatives of 2-Methoxy-6-(aminomethyl)phenol. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation. This two-step process of Schiff base formation followed by reduction provides a flexible route to a diverse range of aminomethylphenol derivatives.

Table 2: Synthesis of Schiff Base Analogues from o-Vanillin

| Amine Reactant | Resulting Schiff Base |

| 2-Aminopyrazine | 2-Methoxy-6-(pyrazin-2-yliminomethyl)phenol mdpi.com |

| p-Anisidine | 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol atlantis-press.com |

| 5-Nitropyridin-2-amine | 2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol |

| 4-Aminoacetophenone | 1-{4-[(4-hydroxy-3-methoxy-benzylidene)-amino]-phenyl}-ethanone atlantis-press.com |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time. numberanalytics.com

For the Mannich reaction, the choice of solvent can significantly impact the reaction rate and yield. While polar solvents like ethanol are commonly used, solvent-free conditions have also been explored, which can offer environmental benefits and simplified work-up procedures. scitepress.orgarkat-usa.org The reaction temperature is another critical factor; for instance, in the synthesis of 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol from eugenol via a Mannich reaction, refluxing at 78°C in ethanol for 90 minutes was found to be effective. scitepress.org

In the synthesis of Schiff bases, the catalyst plays a pivotal role. While the reaction can proceed without a catalyst, the use of acid or base catalysts can significantly accelerate the reaction. Natural acid catalysts, such as lime juice, have been successfully employed for the synthesis of Schiff bases from vanillin (B372448), offering a greener alternative to conventional acid catalysts. atlantis-press.com The reaction time for Schiff base formation can also be optimized. For example, the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was achieved in just 30 minutes using a stirrer method in a water solvent, resulting in a high yield of 95%. atlantis-press.com

Table 3: Optimization Parameters for Synthetic Methodologies

| Reaction Type | Parameter | Conditions Explored | Effect on Yield/Selectivity |

| Mannich Reaction | Catalyst | Ammonium Chloride | Effective in catalyzing Mannich-type reactions. researchgate.net |

| Mannich Reaction | Solvent | Ethanol, Solvent-free | Solvent-free conditions can be efficient and environmentally friendly. arkat-usa.org |

| Mannich Reaction | Temperature | 70-90°C | Optimum temperature can maximize yield by balancing reaction rate and side reactions. rasayanjournal.co.in |

| Schiff Base Formation | Catalyst | Acid (e.g., lime juice), Base | Catalysts can significantly reduce reaction times. atlantis-press.com |

| Schiff Base Formation | Solvent | Ethanol, Water, Methanol | The choice of solvent can influence reaction rate and product solubility. |

| Schiff Base Formation | Reaction Time | 30 minutes to several hours | Shorter reaction times are achievable under optimized conditions. atlantis-press.com |

Computational Chemistry and Theoretical Investigations of 2 Methoxy 6 Piperazin 1 Ylmethyl Phenol Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational efficiency.

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For derivatives of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol, this is typically performed using DFT methods, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a suitable basis set like 6-311G(d) or 6-311G(d,p). epstem.netresearchgate.netresearchgate.net The calculation finds the minimum energy conformation, providing optimized geometrical parameters like bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical values can be compared with experimental data from X-ray crystallography for validation. researchgate.net For instance, studies on similar phenol (B47542) Schiff base compounds have shown good agreement between calculated and crystallographically determined structures. nih.govresearchgate.net

A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. sci-hub.se The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. epstem.netsci-hub.se A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

Table 1: Example of Optimized Geometrical Parameters for a Phenol Derivative This table presents hypothetical data based on typical values found in computational studies for similar structures.

| Parameter | Atoms | Calculated Value (B3LYP/6-311G(d)) |

|---|---|---|

| Bond Length (Å) | C-O (Phenolic) | 1.355 |

| Bond Length (Å) | C=N (Imine) | 1.289 |

| Bond Angle (°) | C-O-H | 109.5 |

| Bond Angle (°) | C-C-N | 121.8 |

| Dihedral Angle (°) | C-C-C-C (Aromatic Ring) | 0.1 |

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. epstem.netresearchgate.net These descriptors, rooted in Conceptual DFT, provide a quantitative framework for understanding molecular reactivity. frontiersin.org

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ²/2η).

While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific reactive sites within the molecule. researchgate.net Methods like Fukui functions and the Dual Descriptor (Δf(r)) are used to pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org

Table 2: Calculated Global Reactivity Descriptors for a Hypothetical this compound Derivative This table presents hypothetical data based on typical values found in computational studies.

| Descriptor | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.525 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.325 |

| Electrophilicity Index | ω | χ²/2η | 2.67 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. nih.gov It helps in identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding intermolecular interactions and chemical reactivity. nih.govnih.gov The MEP map is color-coded to represent different potential values. wolfram.com

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often located on electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. nih.govresearchgate.net

Green: Denotes regions of neutral or near-zero potential.

For phenol derivatives, the red regions are expected around the phenolic oxygen and piperazine (B1678402) nitrogen atoms, while the blue region is associated with the phenolic hydroxyl hydrogen, highlighting its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and intramolecular interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction. researchgate.net NBO analysis is particularly useful for identifying and quantifying hyperconjugative interactions and the strength of intramolecular hydrogen bonds, such as the one between the phenolic hydroxyl group and a nearby nitrogen atom in many Schiff base structures. researchgate.netnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is widely used in drug discovery to understand ligand-protein interactions and to screen for potential inhibitors. mdpi.com

Derivatives of this compound, due to their structural features, are often investigated as potential inhibitors of enzymes involved in inflammation, such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). chemmethod.comjaper.in

iNOS Inhibition: Overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory conditions. chemmethod.com Docking studies can predict how these phenol derivatives might bind to the iNOS active site, potentially inhibiting its function. These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

COX-2 Inhibition: The COX-2 enzyme is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov It is responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Docking studies of phenol derivatives into the COX-2 active site can reveal their binding mode and affinity. Key amino acid residues in the COX-2 active site, such as Arg120, Tyr355, and Ser530, are often involved in crucial hydrogen bonding interactions with inhibitors. japer.innih.gov The presence of a sulfonamide or a similar group in some inhibitors is known to facilitate selective binding to a side pocket in COX-2, a feature that can be explored for piperazine derivatives. mdpi.com The results are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol), with lower values indicating stronger binding. nih.govresearchgate.net

Table 3: Example of Molecular Docking Results for a Derivative Against Inflammatory Targets This table presents hypothetical data based on typical values found in computational studies.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| COX-2 | 1CX2 | -9.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond |

| COX-2 | 1CX2 | -9.5 | Val523, Leu352 | Hydrophobic |

| iNOS | 3E7G | -8.8 | Trp366, Gln257 | Hydrogen Bond |

| iNOS | 3E7G | -8.8 | Met368, Val346 | Hydrophobic |

Binding Affinity and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction profile of a ligand with its target protein. For derivatives of this compound, these studies can elucidate how modifications to the core structure influence binding energy and interactions with key amino acid residues within a protein's active site.

In typical molecular docking simulations, a lower binding energy score indicates a more stable and favorable interaction between the ligand and the target protein. These studies reveal critical interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For example, in studies of similar phenolic or piperazine-containing compounds, the methoxy (B1213986) and hydroxyl groups on the phenol ring often act as hydrogen bond donors or acceptors, while the piperazine and aromatic rings engage in hydrophobic and π-π stacking interactions.

The table below illustrates the type of data generated from molecular docking studies on derivatives, showing predicted binding energies and key interacting residues with a hypothetical target protein.

Table 1: Example of Molecular Docking Results for Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Derivative A | Enzyme X | -8.5 | TYR 82, SER 120 | Hydrogen Bond |

| Derivative A | Enzyme X | PHE 210, TRP 214 | Hydrophobic/π-π Stacking | |

| Derivative B | Receptor Y | -9.2 | ASP 150, GLU 152 | Hydrogen Bond, Ionic |

| Derivative B | Receptor Y | LEU 180, VAL 195 | Hydrophobic | |

| Derivative C | Enzyme X | -7.9 | HIS 95 | Hydrogen Bond |

| Derivative C | Enzyme X | ALA 211, PRO 212 | Van der Waals |

In Silico ADME Profiling and Drug-Likeness Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. nih.gov Computational tools like SwissADME are widely used to predict these properties and assess a molecule's "drug-likeness" based on established rules such as Lipinski's Rule of Five. rjpponline.orgeijppr.com This pre-emptive analysis helps in identifying candidates with favorable pharmacokinetic profiles before committing resources to synthesis and experimental testing. sciensage.info

The drug-likeness of a compound is often assessed using several filters. The Lipinski filter, for instance, suggests that a compound is more likely to be orally bioavailable if it meets certain criteria: a molecular weight (MW) under 500 g/mol , a logP (lipophilicity) value less than 5, fewer than 5 hydrogen bond donors (HBD), and fewer than 10 hydrogen bond acceptors (HBA). mdpi.com The bioavailability radar provides a rapid visual assessment of drug-likeness by plotting properties like lipophilicity, size, polarity, solubility, flexibility, and saturation within a desired physicochemical space. nih.govphytojournal.com

Below are tables representing a typical in silico ADME and drug-likeness prediction for a compound like this compound.

Table 2: Predicted Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value | Lipinski's Rule | Status |

|---|---|---|---|

| Molecular Weight (MW) | 236.29 g/mol | ≤ 500 | Pass |

| Lipophilicity (Consensus LogP) | 1.85 | ≤ 5 | Pass |

| Hydrogen Bond Donors | 2 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass |

| Molar Refractivity | 67.50 | 40 - 130 | Pass |

| Bioavailability Score | 0.55 | - | Good |

Table 3: Predicted Pharmacokinetic Properties

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | GI Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. | |

| Metabolism | CYP1A2 inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C19 inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. | |

| CYP2C9 inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme. | |

| CYP2D6 inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme. | |

| CYP3A4 inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. | |

| Excretion | Water Solubility (Log S) | -3.5 | Moderately Soluble. |

| Skin Permeation (Log Kp) | -7.0 cm/s | Low skin permeation. swissadme.ch |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mq.edu.auamanote.comnih.gov By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different types of atomic contacts that govern crystal packing.

The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts.

The table below presents a hypothetical breakdown of intermolecular contacts for this compound, derived from a Hirshfeld surface analysis, illustrating the relative contributions of different interactions to the crystal stability.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents the most significant contribution, typical for hydrogen-rich organic molecules. nih.gov |

| C···H / H···C | 25.0% | Indicates significant van der Waals interactions and potential weak C-H···π interactions. nih.gov |

| O···H / H···O | 20.2% | Corresponds to conventional and non-conventional hydrogen bonds involving the hydroxyl and methoxy groups. nih.gov |

| N···H / H···N | 7.5% | Relates to hydrogen bonds involving the piperazine nitrogen atoms. nih.gov |

| Other (C···C, C···N, etc.) | 1.8% | Minor contributions from other van der Waals contacts. |

Coordination Chemistry of 2 Methoxy 6 Piperazin 1 Ylmethyl Phenol Derivatives

Design and Synthesis of Metal Complexes with Related Ligands

The synthesis of metal complexes with ligands related to 2-Methoxy-6-(piperazin-1-ylmethyl)phenol is a well-established area of research. The process typically involves two key stages: the synthesis of a suitable Schiff base ligand followed by its reaction with various metal salts. nih.gov

The complexation of piperazine-based Schiff base ligands with transition metal ions such as Fe(III), Co(II), Cu(II), Ni(II), and Mn(II) has been widely reported. nih.govsamipubco.com These reactions are typically carried out by mixing the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). aristonpubs.comresearchgate.net The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), is influenced by the reaction conditions and the nature of the metal ion and ligand. samipubco.commdpi.com

For instance, novel Co(II), Fe(III), and Mn(III) complexes have been synthesized by reacting a Schiff base ligand derived from o-vanillin with the corresponding metal salts in an ethanolic medium under reflux. aristonpubs.com Similarly, complexes of Co(II), Ni(II), Cu(II), and Mn(II) have been prepared, leading to compounds with proposed octahedral, tetrahedral, or square planar geometries depending on the metal center. samipubco.comresearchgate.net The piperazine (B1678402) moiety, known for its flexible core structure, allows for the design of ligands that can form both monometallic and bimetallic complexes. biointerfaceresearch.comrsc.org Studies on dinuclear copper(II) complexes with related phenol-piperazine ligands have also been successfully conducted, highlighting the versatility of this ligand framework. mdpi.com The coordination typically involves the phenolic oxygen and the azomethine nitrogen atoms, forming stable chelate rings with the metal ion. aristonpubs.comresearchgate.net

Schiff base ligands are versatile compounds formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). nih.govsemanticscholar.org For ligands related to the title compound, the synthesis typically involves the condensation reaction of a formyl-substituted phenol (B47542), such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde), with an amine containing a piperazine ring. nih.govaristonpubs.com

The reaction is generally performed by refluxing equimolar amounts of the aldehyde and the amine in a solvent like ethanol for several hours. aristonpubs.comnih.gov The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov Upon completion, the product often precipitates from the solution as a crystalline solid, which can then be collected by filtration, washed, and recrystallized to achieve high purity. nih.govnih.gov The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) group, which is a crucial coordinating site for metal ions. nih.gov

Structural Characterization of Metal Complexes

A comprehensive structural characterization is essential to understand the properties and potential applications of newly synthesized metal complexes. This is achieved through a combination of single-crystal X-ray diffraction, various spectroscopic methods, and magnetic susceptibility measurements.

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of crystalline compounds. mdpi.com It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. mdpi.comresearchgate.net

Spectroscopic techniques are vital for confirming the coordination of a ligand to a metal ion and for elucidating the structure of the resulting complex. aristonpubs.com

Infrared (IR) Spectroscopy: In the IR spectrum of a Schiff base ligand, a characteristic absorption band corresponding to the stretching vibration of the azomethine or imine group (ν(C=N)) is observed. nih.gov Upon complexation, this band typically shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal ion. nih.gov Furthermore, the disappearance of the broad band associated with the phenolic hydroxyl group (ν(O-H)) in the ligand spectrum and the appearance of new, non-ligand bands at lower frequencies in the spectra of the complexes are attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, respectively. aristonpubs.commdpi.com

Table 1: Representative IR Spectral Data for a Schiff Base Ligand and its Metal Complexes

| Compound | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-O) (cm⁻¹) | ν(M-N) (cm⁻¹) |

|---|---|---|---|---|

| Ligand | ~3400 | ~1669 | - | - |

| Cu(II) Complex | - | Shifted | ~500 | ~400 |

| Ni(II) Complex | - | Shifted | Present | Present |

| Co(II) Complex | - | Shifted | Present | Present |

(Note: Data are generalized from typical findings in the literature. mdpi.comnih.gov)

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the ligands and their complexes provide valuable information about their electronic structure and the geometry of the coordination sphere. The spectra of the ligands typically show absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group. biointerfaceresearch.com Upon complexation, these bands may shift in wavelength and/or change in intensity. biointerfaceresearch.com More importantly, the appearance of new bands in the visible region for the complexes, which are absent in the ligand spectrum, can be assigned to d-d electronic transitions (ligand-field transitions). The positions and number of these d-d bands are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral, or square planar). aristonpubs.comresearchgate.net

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, which is crucial for determining its electronic structure and stereochemistry. researchgate.netresearchgate.net The effective magnetic moment (μ_eff) is calculated from the measured susceptibility and can be used to distinguish between different possible geometries. researchgate.net

For example, Co(II) (d⁷) complexes can be high-spin octahedral (μ_eff ≈ 4.3–5.2 B.M.), tetrahedral (μ_eff ≈ 4.2–4.8 B.M.), or low-spin square planar (μ_eff ≈ 2.1–2.9 B.M.). Similarly, Ni(II) (d⁸) complexes are typically octahedral with magnetic moments of about 2.9–3.4 B.M. or square planar, which are diamagnetic (μ_eff = 0 B.M.). researchgate.net Cu(II) (d⁹) complexes generally exhibit a magnetic moment of approximately 1.7–2.2 B.M., corresponding to one unpaired electron, regardless of whether the geometry is octahedral, tetrahedral, or square planar. samipubco.com These measurements, when used in conjunction with electronic spectral data, allow for a reliable assignment of the coordination geometry of the metal complexes. researchgate.net

Table 2: Typical Magnetic Moments for Transition Metal Complexes

| Metal Ion | d-electron config. | Geometry | Magnetic Moment (μ_eff, B.M.) |

|---|---|---|---|

| Mn(II) | d⁵ | High-spin Octahedral | ~5.9 |

| Fe(III) | d⁵ | High-spin Octahedral | ~5.9 |

| Co(II) | d⁷ | High-spin Octahedral | 4.3 - 5.2 |

| Ni(II) | d⁸ | Octahedral | 2.9 - 3.4 |

| Cu(II) | d⁹ | Octahedral/Square Planar | 1.7 - 2.2 |

(Note: Values are typical ranges found in coordination chemistry literature. researchgate.net)

Catalytic Applications of Metal Complexes

Metal complexes incorporating derivatives of this compound have emerged as versatile catalysts in a range of chemical transformations. The ligand's architecture, featuring a phenolate (B1203915) oxygen and multiple nitrogen donors from the piperazine and methylamine (B109427) groups, allows for the stabilization of various metal ions in different oxidation states, which is a key feature for catalytic activity. nih.gov These complexes have been particularly investigated for their ability to mimic the active sites of metalloenzymes and to catalyze challenging oxidation reactions.

Oxidation of Alkanes and Alkenes

The selective oxidation of hydrocarbons such as alkanes and alkenes into more valuable oxygenated products under mild conditions is a significant challenge in industrial chemistry. Metal complexes derived from phenolic ligands are explored for this purpose, aiming to activate oxidants like molecular oxygen or hydrogen peroxide. While direct studies on this compound complexes for alkane and alkene oxidation are not extensively detailed in the reviewed literature, the catalytic potential of related systems provides valuable insights.

Research into cobalt-based heterogeneous catalysts has demonstrated the importance of the ligand structure in the selective oxidation of phenolic compounds, which is a related field of study. For instance, in the oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone (a key intermediate for Vitamin E synthesis), the structure of Co-N-C materials was found to be crucial for high catalytic activity. rsc.org Similarly, studies on the oxidation of alkylarenes (aromatic hydrocarbons with alkyl side chains) using transition metal complexes highlight the role of the catalyst in activating molecular oxygen and facilitating radical-chain processes. researchgate.net The catalytic activity of metalloporphyrin complexes in the selective oxidation of cycloalkanes with molecular oxygen has also been investigated, showing that the yields of oxidation products have a relationship with the electronegativity of the axial ligands in the complexes. researchgate.net These findings suggest that metal complexes of this compound and its derivatives could be promising candidates for such oxidation reactions, warranting further investigation.

Biomimetic Catalysis (e.g., Catechol Oxidase Mimics)

A significant area of application for these complexes is in biomimetic catalysis, particularly in modeling the function of copper-containing enzymes like catechol oxidase. nih.gov Catechol oxidase is a type-3 copper enzyme that catalyzes the oxidation of o-catechols to their corresponding o-quinones. nih.govresearchgate.net Researchers have synthesized numerous mono- and dinuclear copper(II) complexes with ligands structurally related to this compound to mimic this activity. researchgate.net

Dinuclear copper(II) complexes of ligands like 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol have shown notable catecholase-like activity. mdpi.comresearchgate.net These synthetic complexes effectively catalyze the aerial oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ) in organic solvents such as methanol. mdpi.comresearchgate.net The catalytic efficiency of these mimics is often evaluated by monitoring the formation of the quinone product, which has a characteristic absorption band around 400 nm. mdpi.com

The catalytic activity is influenced by the specific structure of the complex, the nature of the solvent, and the concentration of the catalyst and substrate. mdpi.comresearchgate.net For example, the presence of water has been shown to have a negative effect on the catalytic efficiency of some of these complexes. mdpi.com The table below summarizes the catalytic activity of several biomimetic copper(II) complexes.

| Complex/Ligand System | Substrate | Solvent | Turnover Number (kcat, h-1) | Reference |

|---|---|---|---|---|

| Dicopper(II) complex with poly-benzimidazole ligand | 3,5-di-tert-butylcatechol (3,5-DTBC) | Acetonitrile (B52724) | ~45 | rsc.org |

| Dimanganese(II) complex with poly-benzimidazole ligand | 3,5-di-tert-butylcatechol (3,5-DTBC) | Acetonitrile | ~8-40 | rsc.org |

| Copper(II) complex with a polydentate tripodal ligand (trenpyz) | 3,5-di-tert-butylcatechol (3,5-DTBC) | Methanol | 2560 | researchgate.net |

These studies aim not only to create functional models of enzymes but also to understand the fundamental properties that govern their catalytic power, such as the role of the Cu(II)/Cu(I) redox couple. researchgate.net

Investigation of Catalytic Pathways

Understanding the reaction mechanism is crucial for designing more efficient catalysts. For the catechol oxidase mimics based on this compound derivatives, extensive studies have been conducted to elucidate the catalytic cycle. nih.gov

The generally accepted mechanism for catecholase activity involves the binding of the catechol substrate to the copper center(s) of the catalyst. scielo.org.ar In the case of dinuclear copper(II) complexes, the catechol substrate binds to the metal centers, often after deprotonation of one of its hydroxyl groups. scielo.org.ar This is followed by an intramolecular electron transfer from the bound catecholate to the Cu(II) centers, reducing them to Cu(I) and oxidizing the substrate to a semiquinone intermediate. nih.gov

The reduced dicopper(I) complex then reacts with molecular oxygen (O₂) to form a peroxo-dicopper(II) species. scielo.org.ar This activated oxygen species can then oxidize a second molecule of catechol, regenerating the initial dicopper(II) state of the catalyst and completing the catalytic cycle. scielo.org.arnih.gov

Kinetic studies based on the Michaelis-Menten model are often employed to analyze the catalytic behavior. researchgate.net These investigations reveal that the reaction pathway can be complex. For instance, one study identified two different catalytic pathways for a dinuclear copper complex: one that proceeds through the formation of semiquinone species and produces hydrogen peroxide as a byproduct, and another that involves a two-electron reduction of the dicopper(II) center by the substrate, generating water. nih.gov Electrochemical studies, such as cyclic voltammetry, are also vital for probing the Cu(II)/Cu(I) redox process, which is a key step in the catalytic cycle. researchgate.net

The proposed catalytic cycle for the oxidation of 2-aminophenol, which mimics phenoxazinone synthase activity, provides a parallel mechanism. It involves the formation of 2-aminophenoxyl radicals catalyzed by the copper complex, which is considered the rate-limiting step. researchgate.net Such detailed mechanistic investigations, combining kinetics, spectroscopy, and theoretical calculations, are essential for the rational design of next-generation biomimetic catalysts. nih.govresearchgate.net

Biological and Biomedical Research Applications of 2 Methoxy 6 Piperazin 1 Ylmethyl Phenol Derivatives Mechanistic Insights

Anti-inflammatory Activity and Mechanistic Pathways

Chronic inflammation is a key pathological feature of numerous diseases. Derivatives of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol have been investigated for their ability to modulate key inflammatory pathways, showing promise as potential anti-inflammatory agents.

Inhibition of Nitric Oxide (NO) Production in Macrophage Cells

Overproduction of nitric oxide (NO) by activated macrophages is a hallmark of inflammatory conditions. Several studies have demonstrated that derivatives incorporating methoxyphenol and piperazine (B1678402) moieties can effectively inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. For instance, certain methyl salicylate (B1505791) derivatives bearing a piperazine moiety have been shown to significantly reduce NO levels in activated macrophages. This inhibitory action on NO production is a crucial first indicator of a compound's anti-inflammatory potential.

Modulation of iNOS and COX-2 Expression and Protein Levels

The production of NO and prostaglandins (B1171923) during inflammation is primarily catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Research has shown that the anti-inflammatory effects of this compound derivatives are often linked to their ability to downregulate the expression of both iNOS and COX-2. For example, a newly synthesized methyl salicylate derivative containing a piperazine group, compound M16, was found to attenuate the LPS-induced upregulation of COX-2 in RAW264.7 macrophages. nih.gov By reducing the protein levels of these pro-inflammatory enzymes, these derivatives can effectively decrease the synthesis of key inflammatory mediators.

Impact on Cytokine Release and Inflammatory Mediators

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a pivotal role in orchestrating the inflammatory response. The therapeutic potential of this compound derivatives also extends to their ability to modulate cytokine release. Studies on various piperazine derivatives have shown a significant, dose-dependent inhibition of LPS-induced release of TNF-α and IL-6 in macrophage cells. nih.govnih.gov For example, the piperazine derivative LQFM182 was shown to reduce the levels of IL-1β and TNF-α in a pleurisy test. nih.gov This modulation of cytokine production highlights a broad-spectrum anti-inflammatory activity.

Anti-tumor Activity and Apoptosis Induction

In addition to their anti-inflammatory properties, derivatives of this compound have garnered attention for their potential as anti-cancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis.

Inhibition of Cancer Cell Line Growth

A significant body of research has focused on the cytotoxic effects of these derivatives against a panel of human cancer cell lines. The anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Derivatives have shown potent activity against a range of cancers, including leukemia, breast cancer, and lung cancer. For example, a series of aminated quinolinequinones linked to piperazine analogs displayed potent inhibition of cancer cell growth across several cell lines. nih.gov Another study on indeno[1,2-c]quinolin-11-one derivatives containing a 9-methoxy-6-(piperazin-1-yl) moiety also reported strong anti-proliferative activities. rsc.org

Below is an interactive data table summarizing the anti-proliferative activity of selected derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) |

| 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12) | Hela | 0.54 |

| 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12) | SKHep | 0.99 |

| 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12) | MDA-MB-231 | 0.79 |

| 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12) | H1299 | 1.18 |

| 6-{4-[2-Hydroxy-3-(dimethylamino)propyl]piperazin-1-yl}-9-methoxy-11H-indeno[1,2-c]- quinolin-11-one-[2-hydroxy-3-(dimethylamino)propyl]oxime (13) | Hela | 0.98 |

| 6-{4-[2-Hydroxy-3-(dimethylamino)propyl]piperazin-1-yl}-9-methoxy-11H-indeno[1,2-c]- quinolin-11-one-[2-hydroxy-3-(dimethylamino)propyl]oxime (13) | SKHep | 2.46 |

| 6-{4-[2-Hydroxy-3-(dimethylamino)propyl]piperazin-1-yl}-9-methoxy-11H-indeno[1,2-c]- quinolin-11-one-[2-hydroxy-3-(dimethylamino)propyl]oxime (13) | MDA-MB-231 | 0.70 |

| 6-{4-[2-Hydroxy-3-(dimethylamino)propyl]piperazin-1-yl}-9-methoxy-11H-indeno[1,2-c]- quinolin-11-one-[2-hydroxy-3-(dimethylamino)propyl]oxime (13) | H1299 | 0.68 |

Induction of Reactive Oxygen Species (ROS) Production

One of the key mechanisms by which these derivatives induce apoptosis in cancer cells is through the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. Several studies have shown that piperazine derivatives can lead to an increase in intracellular ROS levels in cancer cells. plos.org For instance, novel β-elemene piperazine derivatives were found to induce apoptosis in human leukemia cells through the production of ROS. plos.orgnih.gov This ROS-mediated apoptosis is often associated with the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The ability of these compounds to selectively increase ROS in cancer cells, which often have a compromised antioxidant defense system, is a promising strategy for anti-cancer therapy.

Interaction with Cell Proliferation and Survival Signaling Pathways

Research into piperazine derivatives has revealed their potent ability to interfere with the signaling pathways that govern cell proliferation and survival, making them promising candidates for anticancer drug development. While specific studies on this compound derivatives are limited, research on analogous piperazine compounds provides significant mechanistic insights.

One novel piperazine derivative has been shown to effectively inhibit cancer cell proliferation and induce caspase-dependent apoptosis. nih.govnih.gov This is achieved through the inhibition of multiple critical cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govnih.gov The GI50 values for this compound, ranging from 0.06 to 0.16 μM, indicate potent anticancer activity across various cancer cell lines. nih.govnih.gov

Another piperazine-containing compound, designated as PCC, has demonstrated a strong suppressive effect on human liver cancer cells by inducing both intrinsic and extrinsic apoptotic pathways. rsc.org Mechanistically, PCC was found to decrease the mitochondrial membrane potential and promote the release of cytochrome c, which are key events in the intrinsic apoptotic pathway. rsc.org This leads to the activation of caspases 3/7 and 9. rsc.org Furthermore, PCC activates the extrinsic pathway via caspase-8 activation, which is linked to the suppression of NF-κB translocation to the nucleus. rsc.org The ability of malignant cells to evade apoptosis is a hallmark of cancer, and the dual induction of apoptotic pathways by piperazine derivatives like PCC highlights their potential as effective anticancer agents. rsc.org

The following table summarizes the inhibitory effects of a representative piperazine derivative on key signaling pathways implicated in cancer.

| Signaling Pathway | Effect of Piperazine Derivative | Reference |

| PI3K/AKT | Inhibition | nih.govnih.gov |

| Src Family Kinases | Inhibition | nih.govnih.gov |

| BCR-ABL | Inhibition | nih.govnih.gov |

| NF-κB Translocation | Suppression | rsc.org |

Antiplasmodial Activity (e.g., against Plasmodium falciparum)

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antiplasmodial agents. Piperazine derivatives have shown considerable promise in this area.

Studies on arylpiperazines have indicated that these compounds can be significantly more potent against chloroquine-resistant strains of P. falciparum than against chloroquine-sensitive strains, suggesting a different mechanism of action from traditional antimalarials. ijacskros.com Furthermore, a high-throughput screening program identified piperazine sulfonamides with activity against P. falciparum. nih.gov

More recent research on aminoquinoline-pyrimidine hybrids linked by piperazine has demonstrated excellent potency and a high selectivity index against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of the parasite. nih.gov Similarly, fluorinated piperazine-hydroxyethylamine analogues have been synthesized and tested, with some compounds exhibiting promising inhibitory activity against both P. falciparum 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains. mdpi.com The mechanism of action for some piperazine-tethered compounds appears to be distinct from known antimalarials, as they have been observed to prevent the development of the parasite at multiple stages of its intraerythrocytic life cycle. rsc.org While target exploration for some amino alcohol series of piperazine derivatives has ruled out plasmepsin 2 enzyme and hemozoin inhibition, it points towards a non-classical antimalarial mechanism. ijacskros.com

Antimicrobial Properties (e.g., against bacterial and fungal strains)

Piperazine derivatives have been extensively investigated for their antimicrobial properties and have shown a broad spectrum of activity against various bacterial and fungal pathogens.

A number of synthesized piperazine derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govrsc.org In contrast, their activity against fungal strains like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger has been reported to be less potent. nih.gov The antimicrobial activity is influenced by the nature of the substituents on the piperazine ring. ijacskros.com

One study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) revealed its antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). sigmaaldrich.com The underlying mechanism for PNT's antimicrobial action was found to be the inhibition of DNA gyrase, leading to cell disruption. sigmaaldrich.com Another related compound, 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol (B47542), was found to be moderately active against Kelebsiella pneumonia. mdpi.com

The following table presents the antimicrobial activity of a synthesized piperazine derivative against various microbial strains.

| Microbial Strain | Activity | Reference |

| Staphylococcus aureus | Significant | nih.govrsc.org |

| Pseudomonas aeruginosa | Significant | nih.govrsc.org |

| Escherichia coli | Significant | nih.govrsc.org |

| Aspergillus fumigatus | Less Active | nih.gov |

| Kelebsiella pneumonia | Moderately Active | mdpi.com |

Interaction with Neurotransmitter Systems

Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter systems in the central nervous system (CNS), particularly serotonergic and dopaminergic receptors. These interactions form the basis of their therapeutic effects in a range of neurological and psychiatric disorders.

Many arylpiperazine compounds exhibit affinity for serotonin (B10506) receptors, including 5-HT1A, 5-HT2A, and 5-HT7, as well as dopamine (B1211576) D2 receptors. nih.gov The specific affinity profile can be modulated by structural modifications to the arylpiperazine scaffold. nih.gov For instance, certain coumarin-piperazine ligands have been developed as dual serotonin and dopamine receptor agents with potential antipsychotic and antiparkinsonian properties. researchgate.net

The neuropharmacological activity of some piperazine derivatives is modulated by both the serotonergic and GABAergic pathways. mdpi.com For example, the anxiolytic-like activity of one such derivative was found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like activity was mediated through the serotonergic system. mdpi.com The ability of these compounds to act as multi-target ligands for aminergic G-protein-coupled receptors (GPCRs) is a key area of research for the development of new treatments for conditions like schizophrenia. ijacskros.com

Corrosion Inhibition Mechanisms (for piperazine-based ligands)

Piperazine and its derivatives have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface.

These compounds form a protective film on the metal surface, which acts as a physical barrier, preventing direct contact between the metal and the corrosive medium. nih.gov The adsorption process involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of any aromatic rings in the derivative with the vacant d-orbitals of the metal. This leads to the formation of a coordinate bond, resulting in a stable adsorbed layer. sigmaaldrich.com

Potentiodynamic polarization studies have shown that many piperazine derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ijacskros.comsigmaaldrich.com The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to greater surface coverage and improved corrosion protection. ijacskros.comsigmaaldrich.com The structure of the piperazine derivative, including the presence of other functional groups, can significantly influence its adsorption characteristics and, consequently, its inhibitory performance. nih.gov A Mannich base with a structure similar to the topic compound, 2-((4-(2-hydroxy-4-methylbenzyl)piperazin-1-yl)methyl)-5-methylphenol (HMP), was found to be a mixed-type inhibitor for mild steel in a sulfuric acid solution. sigmaaldrich.com

Plant Growth Regulatory Activity of Related Metal Complexes

While the biological activities of piperazine derivatives are well-documented in medicinal chemistry, their application in agriculture, specifically as components of plant growth regulators, is a less explored area. However, the ability of piperazine-based ligands to form stable complexes with metal ions suggests potential for such applications.

Metal ions are essential micronutrients for plant growth and development, playing crucial roles in various physiological and biochemical processes. The use of metal complexes with organic ligands can enhance the bioavailability of these micronutrients to plants. For example, Schiff base ligands of the salen and salophen type have been shown to form stable complexes with Zn2+, and these complexes have demonstrated the ability to promote seed germination and seedling growth in papaya. ijacskros.com Although this research did not involve piperazine-based ligands, it highlights the principle of using metal complexes to influence plant growth.

Currently, there is a lack of specific research on the plant growth regulatory activity of metal complexes derived from this compound. Future studies in this area could explore whether metal complexes of these ligands can modulate plant growth, potentially by influencing nutrient uptake, enzyme activity, or hormonal signaling pathways within the plant.

Structure Activity Relationship Sar Studies of 2 Methoxy 6 Piperazin 1 Ylmethyl Phenol Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 2-Methoxy-6-(piperazin-1-ylmethyl)phenol derivatives can be significantly modulated by the introduction of various substituents on both the phenolic and piperazine (B1678402) rings. Research on related phenolic and piperazine-containing compounds has demonstrated that even subtle changes in substitution patterns can lead to profound differences in pharmacological effects.

Variations on the piperazine ring are a key focus of SAR studies. The nitrogen atom at the 4-position of the piperazine ring is a common site for modification. The introduction of different chemical moieties at this position can influence the compound's interaction with its biological target. For instance, in a series of phenolic Mannich bases with piperazine, substituting the piperazine nitrogen with groups like N-phenyl or N-benzyl was found to significantly affect their cytotoxic and carbonic anhydrase inhibitory activities. This suggests that the nature of the substituent on the piperazine ring plays a crucial role in determining the biological activity profile of the molecule.

| Compound Derivative | Substituent at Piperazine N-4 | Potential Impact on Biological Activity |

|---|---|---|

| Derivative A | Methyl | Alters basicity and steric bulk, potentially affecting receptor interaction. |

| Derivative B | Phenyl | Introduces aromatic interactions, may enhance binding affinity through pi-stacking. |

| Derivative C | Benzyl (B1604629) | Increases lipophilicity and steric bulk, potentially improving cell permeability and target engagement. |

| Derivative D | Substituted Phenyl (e.g., with electron-withdrawing or donating groups) | Modulates electronic properties, which can fine-tune binding affinity and selectivity. |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry is a critical determinant of the pharmacological efficacy of chiral drugs. Although specific studies on the stereochemical influence of this compound derivatives were not prominent in the search results, the principles of stereopharmacology are universally applicable. If a chiral center is introduced into the molecule, for example, by substitution on the methylene (B1212753) bridge or on a substituent of the piperazine ring, the resulting enantiomers can exhibit different biological activities.

Biological systems, such as receptors and enzymes, are chiral and can differentiate between stereoisomers. One enantiomer may bind to the target with higher affinity and/or have a different mode of action compared to its counterpart. This stereoselectivity is a hallmark of specific drug-receptor interactions. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral this compound derivatives would be a crucial step in understanding their SAR and optimizing their therapeutic potential.

Correlation of Electronic and Steric Properties with Biological Response

The biological response of this compound derivatives is intricately linked to their electronic and steric properties. Quantitative structure-activity relationship (QSAR) studies are powerful tools used to correlate these physicochemical properties with biological activity. While a specific QSAR study for this exact class of compounds was not found, the general principles are well-established.

Electronic properties, such as the electron-donating or electron-withdrawing nature of substituents, can be quantified by parameters like the Hammett constant (σ). These properties influence the ionization state of the molecule and its ability to participate in electrostatic interactions with the biological target. For instance, modifying the substituents on the phenyl ring of the piperazine moiety can alter the electron density of the entire molecule, thereby affecting its binding affinity.

Steric properties, including the size and shape of the molecule, are also critical. Descriptors such as molecular weight, molar refractivity, and Taft's steric parameter (Es) can be used to quantify these effects. The introduction of bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the receptor or decrease activity due to steric hindrance. The interplay between electronic and steric factors is often complex and requires careful analysis to build a predictive QSAR model.

| Physicochemical Property | Descriptor Example | Potential Influence on Biological Response |

|---|---|---|

| Electronic Effects | Hammett Constant (σ) | Modulates pKa, hydrogen bonding capacity, and electrostatic interactions with the target. |

| Steric Effects | Taft's Steric Parameter (Es) | Affects the fit of the molecule within the binding site; can lead to enhanced affinity or steric hindrance. |

| Lipophilicity | LogP | Influences membrane permeability, solubility, and non-specific binding. |

Design Principles for Enhanced Efficacy

Based on the general principles of SAR and findings from studies on related compounds, several design principles can be proposed for enhancing the efficacy of this compound derivatives.

A primary strategy involves the systematic modification of the substituent at the N-4 position of the piperazine ring. This position appears to be a key determinant of biological activity, and a library of derivatives with diverse substituents (aliphatic, aromatic, heterocyclic) should be synthesized and evaluated. The goal is to identify substituents that optimize interactions with the target, whether through hydrogen bonding, hydrophobic interactions, or electrostatic forces.

Furthermore, computational methods such as molecular docking and 3D-QSAR can be employed to build a pharmacophore model. This model would define the key structural features required for activity and guide the design of new derivatives with improved properties. By integrating synthetic chemistry with computational modeling and biological testing, it is possible to rationally design novel this compound derivatives with enhanced therapeutic efficacy.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Compound Separation and Purity